molecular formula C11H10F3N3OS B13044620 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13044620
M. Wt: 289.28 g/mol
InChI Key: KASLIAMUZACCNG-UHFFFAOYSA-N
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Description

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a tetracyclic heterocyclic compound featuring a fused benzo[4,5]thieno[3,2-d]pyrimidinone core. Its structure includes a 2-amino group and a trifluoromethyl substituent at position 8, which enhances its electronic and steric properties compared to simpler analogs.

Preparation Methods

The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of reactions that include nucleophilic substitution and cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. The structural features of the compound allow it to interact with bacterial enzymes and disrupt their function, making it a candidate for developing new antibiotics. Studies have shown that modifications in the trifluoromethyl group can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has been explored for its potential anticancer effects. Its ability to inhibit specific signaling pathways involved in cell proliferation and survival has been documented. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways . This suggests a promising avenue for developing targeted cancer therapies.

Pharmacology

Neuropharmacological Applications
The unique structure of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one positions it as a potential modulator of neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine receptors, which are critical in treating mood disorders such as depression and anxiety . Further investigation into its pharmacokinetics and receptor binding affinities is warranted.

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in metabolic pathways related to inflammation and oxidative stress. This property could be beneficial in designing drugs aimed at treating chronic inflammatory diseases .

Biomarker Development
Due to its interactions within biological systems, there is ongoing research into using this compound as a biomarker for certain diseases. Its metabolites may serve as indicators for disease progression or therapeutic efficacy in clinical settings .

Data Tables

Application Area Potential Uses Current Research Status
Antimicrobial ActivityAntibiotic developmentActive research on resistance mechanisms
Anticancer PropertiesTargeted cancer therapiesIn vitro studies showing apoptosis
NeuropharmacologicalTreatment for mood disordersPreliminary receptor interaction studies
Enzyme InhibitionAnti-inflammatory drug developmentOngoing studies on enzyme targets
Biomarker DevelopmentDisease progression indicatorsResearch into metabolite profiling

Case Studies

  • Antimicrobial Efficacy Against MRSA
    A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of cell wall synthesis enzymes .
  • Inhibition of Cancer Cell Proliferation
    In a controlled laboratory setting, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased rates of apoptosis through mitochondrial pathways .
  • Neuropharmacological Effects in Animal Models
    Behavioral studies using rodent models showed that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential anxiolytic properties worth exploring further .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidinone backbone with derivatives reported in multiple studies (Table 1). Key structural differences include:

  • Position 2: The 2-amino group is critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
  • Position 8 : The trifluoromethyl group distinguishes it from analogs with bromo (e.g., 8-bromo derivatives in ), hydroxy (e.g., compound 3d in ), or alkyl substituents. The CF₃ group enhances lipophilicity and metabolic stability compared to halogens or polar groups .

Table 1: Structural and Functional Comparison of Selected Thienopyrimidinones

Compound Name Position 2 Substituent Position 8 Substituent Biological Target IC₅₀/Activity Reference
Target Compound Amino Trifluoromethyl Not explicitly reported N/A
8-Bromo-2-(4-chlorophenyl) derivative (3c ) 4-Chlorophenyl Bromo Pim-1 kinase IC₅₀ = 0.14 µM
2-(2,4-Dihydroxyphenyl) derivative (3d ) 2,4-Dihydroxyphenyl Bromo Pim-1 kinase Moderate activity
2-(4-Hydroxyphenyl) derivative (A4 ) 4-Hydroxyphenyl Hydrogen Tyrosinase Leading anti-tyrosinase
2-Substituted derivative (4g ) 2,4-Dihydroxybenzene Hydrogen Tyrosinase Most potent inhibitor

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., CF₃, Br, Cl) at position 8 improve metabolic stability but may reduce solubility . Amino vs.

Biological Target Flexibility: Thienopyrimidinones exhibit "target hopping" depending on substituents. For example, 3b (Pim-1 inhibitor) and 4g (tyrosinase inhibitor) share a core structure but differ in substituent-driven activity .

Unresolved Questions :

  • The trifluoromethyl group’s impact on kinase selectivity (e.g., Pim-1 vs. EGFR) remains uncharacterized.
  • Comparative pharmacokinetic data (e.g., bioavailability, half-life) between CF₃ and Br/Cl analogs are needed .

Biological Activity

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a trifluoromethyl group and a thienopyrimidine scaffold, which may contribute to its biological activities. This article reviews the compound's biological activity, focusing on its antimalarial and anticancer properties while providing data from various studies.

  • Molecular Formula : C11H10F3N3OS
  • Molecular Weight : 289.28 g/mol
  • CAS Number : 2102409-56-1

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of thienopyrimidine derivatives. The compound has demonstrated activity against Plasmodium falciparum and Plasmodium berghei.

  • In vitro Activity :
    • The compound exhibited an effective concentration (EC50) against P. falciparum with values reported as low as 0.75 μM, indicating potent activity against the blood stage of malaria parasites .
    • In a comparative analysis, derivatives of thienopyrimidine showed varying levels of cytotoxicity against primary simian hepatocytes, with selectivity indices indicating that some compounds were less toxic than others .
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
6e15.3 ± 1.5>100>6.5
6b6.5 ± 0.38.8 ± 0.71.3
Gamhepathiopine24.3 ± 1.617>200>8.2

These findings suggest that while some derivatives exhibit moderate cytotoxicity, others maintain a favorable safety profile while retaining efficacy against malaria.

Anticancer Activity

The anticancer properties of thienopyrimidine derivatives have also been explored extensively.

  • Cytotoxicity Studies :
    • Compounds derived from the thienopyrimidine scaffold have shown selective cytotoxicity towards cancer cell lines such as A549 (lung) and HeLa (cervical) cells without significant toxicity to normal cells .
CompoundCell LineIC50 (µM)Selectivity Index
F3A549<10High
F4HeLa<10High
F16A549<10High

The selectivity indices indicate that these compounds may effectively target cancer cells while sparing healthy cells, making them promising candidates for further development.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antimalarial Mechanism :
    • The thienopyrimidine scaffold appears to interfere with the metabolic pathways of the malaria parasite, potentially inhibiting key enzymes involved in nucleotide synthesis.
  • Anticancer Mechanism :
    • The anticancer effects are likely mediated through multiple pathways, including induction of apoptosis and inhibition of cell proliferation through specific receptor interactions .

Case Studies and Research Findings

  • Study on Antiplasmodial Activity :
    • A recent study evaluated various thienopyrimidine derivatives for their antiplasmodial activity against both erythrocytic and hepatic stages of malaria parasites. The findings indicated that modifications to the thieno[3,2-d]pyrimidine scaffold could enhance activity and selectivity .
  • Cytotoxicity in Cancer Models :
    • Another research effort focused on the synthesis and evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives for anticancer activity. Results showed promising selectivity against cancer cell lines with minimal effects on normal cells .

Properties

Molecular Formula

C11H10F3N3OS

Molecular Weight

289.28 g/mol

IUPAC Name

2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H10F3N3OS/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18)

InChI Key

KASLIAMUZACCNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=O)NC(=N3)N

Origin of Product

United States

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